molecular formula C9H10BrN5O2 B1279627 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate CAS No. 874903-79-4

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate

Katalognummer: B1279627
CAS-Nummer: 874903-79-4
Molekulargewicht: 300.11 g/mol
InChI-Schlüssel: NZSBWJIBMAJTTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is a purine derivative characterized by a 6-amino and 8-bromo substitution on the purine ring, with an ethyl acetate group at the 9-position. Purine derivatives are widely studied in medicinal chemistry due to their roles in nucleotide metabolism, enzyme inhibition, and apoptosis modulation. The bromine atom at the 8-position may enhance steric and electronic effects, influencing interactions with biological targets, while the ethyl acetate moiety could improve solubility or serve as a prodrug component .

Eigenschaften

IUPAC Name

2-(6-amino-8-bromopurin-9-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O2/c1-5(16)17-3-2-15-8-6(14-9(15)10)7(11)12-4-13-8/h4H,2-3H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSBWJIBMAJTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1C2=NC=NC(=C2N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470967
Record name ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874903-79-4
Record name ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Key Synthetic Strategies

The synthesis generally follows one of these strategic pathways:

  • Direct bromination of 2-(6-amino-9H-purin-9-yl)ethylacetate at the C-8 position
  • Acetylation of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol
  • Alkylation of 6-amino-8-bromo-9H-purine with appropriate ethylacetate derivatives

Each approach presents distinct advantages and challenges in terms of yield, selectivity, and scalability, making method selection critical for specific research or production needs.

Detailed Preparation Methods

Bromination of Purine Derivatives

Reaction Conditions Analysis

The preparation of this compound is significantly influenced by various reaction parameters. Table 1 summarizes the critical conditions for successful synthesis:

Table 1: Optimal Reaction Conditions for Key Synthetic Steps

Synthetic Step Temperature (°C) Solvent System Catalyst/Additives Reaction Time (h) Key Considerations
Bromination 25-50 NaOAc/AcOH (10:1) None 3-4 Controlled addition of Br₂; quench with Na₂S₂O₅
Acetylation 20-25 Acetonitrile DMAP (0.1-0.5 eq) 18-24 Anhydrous conditions; monitor by TLC
Alkylation 80-110 Toluene (anhydrous) Pd catalyst 6-12 Degassed solvent; inert atmosphere
Purification - DCM/EtOAc (90:10) - - Gradient elution for improved separation

Purification Techniques

The purification of this compound typically requires careful chromatographic techniques to ensure high purity:

Column Chromatography

The most effective purification method involves silica gel column chromatography with specific solvent systems:

"The crude was then purified via column chromatography (90:10, DCM:ethyl acetate) to afford (2R,3R,4R,5R)-2-(6-acetamido-8-bromo-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate as a colourless oil."

For purification of related purine compounds, similar conditions have proven effective: "The solvent was then removed under reduced pressure to give the crude product, which was purified by silica gel chromatography with the Biotage SP1 purification system (EtOAc/EtOH 100:0 to 60:40)."

Recrystallization

For further purification, recrystallization can be performed using appropriate solvent systems:

  • Dissolve the compound in a minimal amount of hot ethanol
  • Allow slow cooling to room temperature
  • Collect the crystalline product by filtration
  • Wash with cold ethanol and dry under vacuum

Characterization and Verification

Verification of successful synthesis can be accomplished through various analytical techniques:

NMR Spectroscopy

¹H NMR spectroscopy provides critical confirmation of structure. Although specific data for this compound is limited in the available research, related compounds show characteristic signals:

For brominated purine derivatives, the characteristic signals include a singlet in the aromatic region (typically around δ 8.0-8.5 ppm) corresponding to the C-2 proton of the purine ring. The absence of a signal for the C-8 proton (compared to non-brominated analogs) confirms successful bromination.

Mass Spectrometry

Mass spectrometry can confirm the molecular weight (300.11 g/mol) and show characteristic isotope patterns for bromine-containing compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which should match the calculated value for C₉H₁₀BrN₅O₂.

Comparative Analysis of Synthetic Methods

Different preparation methods for this compound can be evaluated based on several criteria. Table 2 presents a comparative analysis:

Table 2: Comparison of Synthetic Methods

Method Yield Range (%) Scalability Complexity Purity Key Advantages Limitations
Direct Bromination 30-45 Medium Low >95% Simple procedure; fewer steps Potential side reactions; moderate yield
Acetylation Route 50-70 High Medium >97% Higher yield; scalable Requires pre-synthesized alcohol precursor
Multi-step Synthesis 25-35 Low High >98% Highest purity; stereochemical control Lowest overall yield; time-consuming

Industrial Production Considerations

For industrial-scale production of this compound, several factors must be considered:

  • Safety considerations for handling bromine
  • Solvent selection for environmental impact reduction
  • Process optimization for yield improvement
  • Quality control and batch consistency
  • Waste management and recycling of reagents

The use of continuous flow systems rather than batch processes may improve efficiency and safety, particularly for the bromination step which involves reactive halogens.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a brominated purine oxide, while reduction could produce a de-brominated purine derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₉H₁₀BrN₅O₂
CAS Number : 874903-79-4
Molecular Weight : 300.11 g/mol
IUPAC Name : 2-(6-amino-8-bromopurin-9-yl)ethyl acetate

The compound features a purine base with an amino group and a bromine atom, which contribute to its biological activity and reactivity.

Chemistry

In the field of chemistry, 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate serves as a building block for synthesizing more complex purine derivatives. Its reactivity allows for various chemical modifications, making it valuable in the development of new compounds with enhanced properties.

Biology

The compound is studied for its potential interactions with nucleic acids due to its purine structure. It can form hydrogen bonds with DNA and RNA, potentially inhibiting their functions. This interaction is critical for understanding cellular processes and developing new therapeutic strategies.

Medicine

Research is ongoing to explore the compound's potential as an antiviral or anticancer agent . Notably, it has shown promise in:

  • Inhibition of Topoisomerase II : This enzyme is essential for DNA replication and repair. Inhibition can lead to apoptosis in cancer cells, making this compound a candidate for anticancer therapies.
  • Antimicrobial Activity : Studies have indicated that purine derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

A study evaluated the efficacy of several 9H-purine derivatives, including this compound, in inhibiting tumor cell growth. The results indicated significant reductions in cell viability across various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Testing

In a comprehensive study involving over 200 synthesized alkaloids, derivatives including this compound were tested against multiple pathogens. The minimum inhibitory concentrations (MIC) demonstrated comparable potency to established antibiotics, indicating its potential as an antimicrobial agent.

CompoundTargetMIC (µM)IC50 (µM)Notes
This compoundTopoisomerase II-0.56Effective against cancer cells
6-ChloropurineBacterial strains0.0195-Strong activity against E. coli
2-AminopurineAntimalarial activity->300Limited efficacy in vivo
Purine derivativesVarious pathogens<10-Broad spectrum antimicrobial activity

Wirkmechanismus

The mechanism of action of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate involves its interaction with nucleic acids. The bromine atom and amino group on the purine ring allow it to form hydrogen bonds and interact with DNA or RNA, potentially inhibiting their function. This interaction can disrupt cellular processes, making it a candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution (Br vs. Cl)

  • Bromine (8-Bromo): The larger atomic radius of bromine in the target compound may increase steric hindrance compared to chlorine in compounds like Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate . This could affect binding to enzymes or receptors, such as ATPases or kinases.
  • Chlorine (6-Chloro) : Chlorinated derivatives (e.g., 2-Chloro-9-methyl-9H-purin-6-amine ) are often explored for antiviral properties, where halogen interactions with viral proteases are critical .

Ethyl Acetate vs. Methyl Acetate

Protecting Groups

    Biologische Aktivität

    2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cellular proliferation and metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by the following structural formula:

    C11H13BrN4O2\text{C}_{11}\text{H}_{13}\text{Br}\text{N}_4\text{O}_2

    Its structure includes a purine base with an amino group and a bromine atom at specific positions, contributing to its biological activity.

    Inhibition of Topoisomerase II

    Research indicates that derivatives of 9H-purine compounds, including this compound, act as ATP competitive inhibitors of topoisomerase II. This enzyme is crucial for DNA replication and repair. Inhibition of topoisomerase II leads to the arrest of DNA synthesis and can trigger apoptosis in cancer cells, making it a target for anticancer therapies .

    Antimicrobial Activity

    Studies have demonstrated that purine derivatives exhibit antimicrobial properties. For instance, certain structural modifications have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often range from low micromolar to nanomolar levels, indicating significant potency .

    Case Studies

    • Antitumor Activity : A study evaluated the efficacy of several 9H-purine derivatives in inhibiting tumor cell growth. The results indicated that compounds similar to this compound significantly reduced cell viability in various cancer cell lines, suggesting potential for development as chemotherapeutic agents .
    • Antimicrobial Testing : In a comprehensive study involving over 200 synthesized alkaloids, derivatives including this compound were tested against multiple pathogens. The compound demonstrated MIC values comparable to established antibiotics, highlighting its potential as an antimicrobial agent .

    Comparative Biological Activity Table

    CompoundTargetMIC (µM)IC50 (µM)Notes
    This compoundTopoisomerase II-0.56Effective against cancer cells
    6-ChloropurineBacterial strains0.0195-Strong activity against E. coli
    2-AminopurineAntimalarial activity->300Limited efficacy in vivo
    Purine derivativesVarious pathogens<10-Broad spectrum antimicrobial activity

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are recommended for preparing 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate, and how can reaction conditions be optimized?

    • Methodology : Utilize nucleophilic substitution or esterification reactions under controlled conditions. For example, analogs of purin derivatives are synthesized via reactions in 1-butanol with DIPEA (diisopropylethylamine) as a base and benzylamine derivatives as nucleophiles, heated at 110°C overnight . Purification via silica gel chromatography with chloroform/acetone (4:1) is effective for isolating intermediates .
    • Key Variables : Solvent polarity, temperature, and base selection significantly influence yield and byproduct formation.

    Q. How can HPTLC methods be optimized for purity analysis of this compound?

    • Methodology : Apply Design of Experiments (DoE) principles, such as the Taguchi Orthogonal Array (OA) design, to screen critical variables. For instance, solvent ratios (e.g., toluene-ethylacetate), methanol volume, and saturation time can be optimized using ANOVA to assess their impact on chromatographic performance .
    • Validation : Use Pareto charts to rank variable significance and ensure method robustness .

    Q. What spectroscopic techniques are suitable for characterizing this compound and its intermediates?

    • Approach : Combine 1^1H/13^13C NMR for structural elucidation, LC-MS for molecular weight confirmation, and IR spectroscopy to track functional groups (e.g., ester carbonyl stretches). Crystallographic methods (e.g., SHELXL for refinement) are critical for resolving stereochemistry .

    Advanced Research Questions

    Q. How can crystallographic data discrepancies be resolved during structure refinement of this compound?

    • Methodology : Employ SHELXL for small-molecule refinement, particularly for handling twinned or high-resolution data. ORTEP-III is recommended for visualizing thermal ellipsoids and validating molecular geometry .
    • Common Issues : Address poor data-to-parameter ratios by constraining isotropic displacement parameters or using Hirshfeld rigid-body refinement .

    Q. What strategies are effective in designing phosphonic acid derivatives of this compound for enhanced bioactivity?

    • Synthetic Approach : Replace the ethylacetate group with phosphonic acid via Michaelis-Arbuzov reactions. A related compound, {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid, demonstrates the feasibility of such modifications .
    • Characterization : Use 31^31P NMR and X-ray crystallography to confirm phosphonate linkage and stereochemistry .

    Q. How can conflicting solubility data in literature be reconciled for this compound?

    • Resolution : Systematically test solubility in aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–13). Cross-reference with analogs like 6-amino-9-benzylpurin derivatives, which often require -20°C storage to prevent hydrolysis .
    • Documentation : Report solvent purity, temperature, and equilibration time to standardize future studies .

    Data Contradiction and Experimental Design

    Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?

    • DoE Application : Use response surface methodology (RSM) to model interactions between variables like temperature, solvent choice, and stoichiometry. For example, reducing ethylacetate hydrolysis byproducts may require anhydrous conditions and inert atmospheres .
    • Case Study : In purin synthesis, elevated temperatures (>100°C) in polar solvents (e.g., 1-butanol) improve reaction rates but may increase side reactions; balancing these factors is critical .

    Q. What are the best practices for validating the biological activity of derivatives without reliable reference standards?

    • Strategy : Use orthogonal assays (e.g., enzymatic inhibition, cell viability) and compare results with structurally validated analogs. For example, 9-allylpurin-6-amine derivatives show bioactivity trends that can guide dose-response studies .
    • Quality Control : Ensure batch-to-batch consistency via HPTLC and 1^1H NMR to rule out impurities affecting bioactivity .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.